Cas no 61072-56-8 (4-Chloro-2-fluorobenzaldehyde)
4-Chloro-2-fluorobenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-2-fluorobenzaldehyde
- 2-FLUORO-4-CHLOROBENZALDEHYDE
- C7H4ClFO
- 4-chloranyl-2-fluoranyl-benzaldehyde
- 4-chloro-2-fluorobenzaIdehyde
- 4-chloro-2-fluoro-benzaldehyde
- 4-chloro-2-fluoro-bezaldehyde
- 4-Cl,2-F-PhCHO
- FT-0601455
- Benzaldehyde, 4-chloro-2-fluoro-
- MFCD00143282
- 61072-56-8
- 4-chloro-2-fluoro-benzoaldehyde
- UVGYSEIWAOOIJR-UHFFFAOYSA-
- DTXSID40369284
- 4-Chloro-2-fluorobenzaldehyde, AldrichCPR
- C1597
- A833033
- CS-W007528
- PS-8797
- UVGYSEIWAOOIJR-UHFFFAOYSA-N
- AC-3827
- SY014851
- AM20040849
- EN300-126763
- SCHEMBL155661
- J-514937
- A806213
- AKOS005063852
- InChI=1/C7H4ClFO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
- Z1079442614
- BBL028278
- DB-006750
- STL370331
- DTXCID90320320
-
- MDL: MFCD00143282
- Inchi: 1S/C7H4ClFO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
- InChI Key: UVGYSEIWAOOIJR-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C=O)=C(C=1)F
- BRN: 3537705
Computed Properties
- Exact Mass: 157.99300
- Monoisotopic Mass: 157.993
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
Experimental Properties
- Color/Form: solid
- Density: 1.3310 (estimate)
- Melting Point: 58.0 to 61.0 deg-C
- Boiling Point: 209.8℃ at 760 mmHg
- Flash Point: 80.7℃
- Refractive Index: 1.559
- Water Partition Coefficient: Insoluble
- PSA: 17.07000
- LogP: 2.29160
- Sensitiveness: Air Sensitive
4-Chloro-2-fluorobenzaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
-
Warning Statement:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Hazard Category Code: R36/37/38
- Safety Instruction: S37/39-S26
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT, AIR SENSITIVE
- TSCA:T
- Storage Condition:0-10°C
4-Chloro-2-fluorobenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
4-Chloro-2-fluorobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805916-500g |
4-Chloro-2-fluorobenzaldehyde |
61072-56-8 | 98% | 500g |
1,934.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS006860-25MG |
4-Chloro-2-fluorobenzaldehyde |
61072-56-8 | Aldrich | 25MG |
¥779.75 | 2022-02-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005716-1g |
4-Chloro-2-fluorobenzaldehyde |
61072-56-8 | 98% | 1g |
¥24 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005716-25g |
4-Chloro-2-fluorobenzaldehyde |
61072-56-8 | 98% | 25g |
¥226 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005716-5g |
4-Chloro-2-fluorobenzaldehyde |
61072-56-8 | 98% | 5g |
¥57 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005716-100g |
4-Chloro-2-fluorobenzaldehyde |
61072-56-8 | 98% | 100g |
¥794 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005716-500g |
4-Chloro-2-fluorobenzaldehyde |
61072-56-8 | 98% | 500g |
¥1857 | 2021-08-25 | |
| TRC | C585645-500mg |
4-Chloro-2-fluorobenzaldehyde |
61072-56-8 | 500mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C585645-1g |
4-Chloro-2-fluorobenzaldehyde |
61072-56-8 | 1g |
$ 65.00 | 2022-06-06 | ||
| TRC | C585645-5g |
4-Chloro-2-fluorobenzaldehyde |
61072-56-8 | 5g |
$ 80.00 | 2022-06-06 |
4-Chloro-2-fluorobenzaldehyde Production Method
Production Method 1
4-Chloro-2-fluorobenzaldehyde Raw materials
4-Chloro-2-fluorobenzaldehyde Preparation Products
4-Chloro-2-fluorobenzaldehyde Suppliers
4-Chloro-2-fluorobenzaldehyde Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 4-Chloro-2-fluorobenzaldehyde
Chemical Profile of 4-Chloro-2-fluorobenzaldehyde (CAS No: 61072-56-8)
4-Chloro-2-fluorobenzaldehyde, identified by its Chemical Abstracts Service (CAS) number 61072-56-8, is a fluorinated aromatic aldehyde that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, making it a valuable building block for medicinal chemists and chemical biologists.
The structural features of 4-Chloro-2-fluorobenzaldehyde include both chloro and fluoro substituents on a benzene ring, which are strategically positioned to influence the reactivity and electronic properties of the molecule. The presence of these halogens enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex organic frameworks. These reactions are widely employed in the development of novel therapeutic agents, including small-molecule inhibitors and drug candidates.
In recent years, 4-Chloro-2-fluorobenzaldehyde has been explored in the synthesis of kinase inhibitors, a class of compounds that target aberrant signaling pathways in cancer and inflammatory diseases. The fluorine atom, in particular, plays a crucial role in modulating metabolic stability and binding affinity to biological targets. For instance, fluorinated aldehydes have been shown to improve the pharmacokinetic properties of drug candidates by enhancing their lipophilicity and reducing susceptibility to enzymatic degradation.
Moreover, 4-Chloro-2-fluorobenzaldehyde has found applications in the development of agrochemicals, where it is used to synthesize herbicides and fungicides. The chloro and fluoro groups contribute to the bioactivity of these compounds by improving their interaction with biological targets in plants. Recent studies have highlighted its role in creating next-generation crop protection agents that offer higher efficacy and environmental safety.
The synthesis of 4-Chloro-2-fluorobenzaldehyde typically involves fluorination and chlorination reactions on a pre-functionalized benzene ring. Advanced synthetic methodologies, such as electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, have been optimized to achieve high yields and purity. These synthetic strategies are essential for ensuring that the compound meets the stringent requirements for industrial applications.
From a computational chemistry perspective, 4-Chloro-2-fluorobenzaldehyde has been subjected to detailed molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into the binding modes of the compound with enzymes and receptors, which are critical for designing more potent and selective drug candidates. The integration of experimental data with computational predictions has enhanced our understanding of how structural modifications affect biological activity.
The pharmaceutical industry has leveraged 4-Chloro-2-fluorobenzaldehyde in the discovery of novel therapeutic entities targeting various diseases. Its role as a key intermediate has been instrumental in developing drugs for neurological disorders, infectious diseases, and metabolic conditions. The compound's ability to undergo diverse chemical transformations makes it an indispensable tool in synthetic organic chemistry.
In conclusion, 4-Chloro-2-fluorobenzaldehyde (CAS No: 61072-56-8) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features enable its use in sophisticated synthetic pathways, leading to the development of innovative drug candidates and crop protection agents. As research continues to uncover new applications for this compound, its significance in chemical biology is expected to grow further.
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